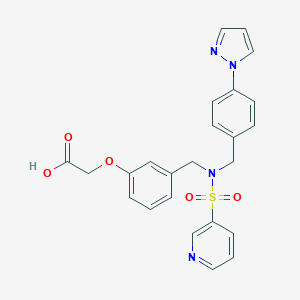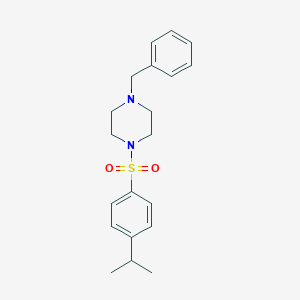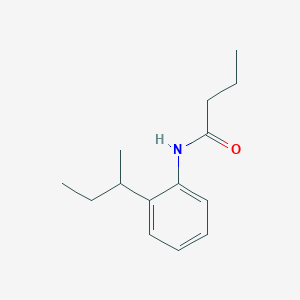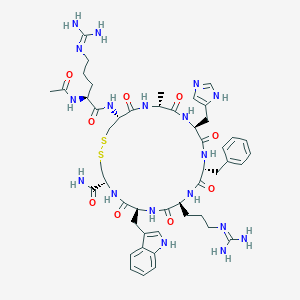
Taprenepag
描述
Taprenepag, also known by its synonyms CP-544326 and PF 04217329, is a potent and selective prostaglandin EP2 receptor agonist . It has been used in trials studying the treatment of ocular hypertension and open-angle glaucoma . The molecular formula of this compound is C24H22N4O5S and it has a molecular weight of 478.5 g/mol .
Molecular Structure Analysis
The IUPAC name of this compound is 2-[3-[[4-(pyrazol-1-yl)phenyl]methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid . The InChI and SMILES strings provide a textual representation of the molecule’s structure . For a visual representation of the molecule, you can refer to the 3D structure available on the RCSB PDB database .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 478.5 g/mol and a molecular formula of C24H22N4O5S . Unfortunately, the retrieved sources do not provide further details on the physical and chemical properties of this compound.
科学研究应用
青光眼治疗
异丙基噻吡胺主要用于治疗青光眼。研究表明,它作为EP2受体激动剂在降低眼内压(IOP)方面具有潜力,适用于原发性开角型青光眼(POAG)和眼压增高等症状。值得注意的是,异丙基噻吡胺在降低眼内压方面显示出与0.005%的拉坦前列素相当的效果,且其活性与0.005%的拉坦前列素具有叠加效应(Schachar et al., 2011)。
角膜影响
研究还关注异丙基噻吡胺对角膜的影响。利用共聚焦显微镜研究了其对角膜层的影响,观察到角膜染色和厚度增加,这些情况在治疗后往往会恢复。此外,还注意到前基质反射性的增加,暗示了异丙基噻吡胺对角膜可能存在潜在的亚临床不良影响(Schachar et al., 2013)。
分子和生理调节
异丙基噻吡胺已成为研究的主题,探讨其在分子和生理调节中的作用。一项研究分析了EP2-Gs复合物与异丙基噻吡胺的冷冻电子显微镜结构,揭示了其激动剂选择性、G蛋白耦合机制以及对骨质疏松症、神经退行性疾病和心血管疾病等疾病的潜在治疗策略(Qu et al., 2021)。
安全和危害
作用机制
Mode of Action
Upon corneal penetration, Taprenepag is hydrolyzed to its active metabolite, omidenepag . Omidenepag behaves as a non-prostaglandin selective EP2 receptor agonist . When omidenepag binds to the EP2 receptor, it stimulates an increase in intracellular adenosine 3’,5-cyclic monophosphate (cAMP) levels through Gs-protein-mediation and other signaling cascades in the ciliary body and TM .
Pharmacokinetics
Omidenepag undergoes rapid hydrolysis to the metabolically active form . It binds to the EP2 receptor with a strong affinity and high agonistic activity . Although the mean terminal half-life of this compound is unknown at this time, the half-life of omidenepag is approximately 30 minutes .
Result of Action
The primary result of this compound’s action is the reduction of intraocular pressure. This is achieved by increasing the outflow of aqueous humor through the trabecular and uveoscleral pathways . This makes this compound a potential therapeutic agent for conditions such as glaucoma and ocular hypertension .
Action Environment
The action of this compound is influenced by the environment within the eye. The corneal penetration of this compound and its subsequent hydrolysis to omidenepag is a crucial step in its mechanism of action . Environmental factors that affect corneal penetration could potentially influence the efficacy of this compound.
属性
IUPAC Name |
2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c29-24(30)18-33-22-5-1-4-20(14-22)17-27(34(31,32)23-6-2-11-25-15-23)16-19-7-9-21(10-8-19)28-13-3-12-26-28/h1-15H,16-18H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFBXYNKZHTCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226187 | |
| Record name | Taprenepag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
752187-80-7 | |
| Record name | Taprenepag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752187807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taprenepag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Taprenepag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAPRENEPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CD894KUMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Taprenepag Isopropyl exert its therapeutic effect?
A: this compound isopropyl is a selective agonist of the prostaglandin E2 receptor EP2 subtype. [] This means it binds to and activates the EP2 receptor, which is involved in various physiological processes, including intraocular pressure (IOP) regulation. Upon binding to the EP2 receptor, this compound isopropyl initiates a downstream signaling cascade involving the Gs protein and ultimately leads to IOP reduction. [] This mechanism makes it a potential therapeutic agent for glaucoma and ocular hypertension.
Q2: What is the mechanism behind the IOP-lowering effect of this compound Isopropyl?
A: While the exact mechanisms are still being investigated, research suggests that this compound isopropyl, like other prostaglandin analogs, primarily reduces IOP by enhancing uveoscleral outflow of aqueous humor. [] This pathway is distinct from the trabecular meshwork pathway targeted by some other glaucoma medications.
Q3: How does the efficacy of this compound Isopropyl compare to other IOP-lowering agents?
A: Clinical trials have shown that this compound isopropyl effectively reduces IOP in patients with ocular hypertension and glaucoma. [] Furthermore, studies have demonstrated its comparable IOP-lowering efficacy to latanoprost 0.005%, a commonly prescribed prostaglandin analog. [] Interestingly, combining this compound Isopropyl with latanoprost 0.005% resulted in an additive IOP reduction, suggesting a potential for combination therapy. []
Q4: Are there any preclinical studies that support the therapeutic potential of this compound Isopropyl?
A: Preclinical studies have shown promising results for this compound Isopropyl in models of other diseases. For instance, it was found to rescue defective ciliogenesis in cells derived from patients with nephronophthisis, a genetic disorder affecting kidney function. [] It also improved ciliary and kidney phenotypes in zebrafish and mouse models of nephronophthisis. [] These findings suggest that this compound isopropyl may have therapeutic potential beyond glaucoma and ocular hypertension.
Q5: What is known about the pharmacokinetic profile of this compound Isopropyl?
A: While specific details on absorption, distribution, metabolism, and excretion (ADME) were not provided in the provided abstracts, research has been conducted to assess the intraocular exposure of this compound isopropyl's active metabolites. [] This information is crucial for understanding its pharmacokinetic profile and optimizing its dosage regimen.
Q6: What is the role of confocal microscopy in understanding the effects of this compound Isopropyl?
A: Confocal microscopy has been instrumental in investigating the effects of this compound isopropyl on the different layers of the cornea. [, ] Studies using this technique revealed an increase in anterior stromal reflectivity in patients treated with this compound isopropyl, even when other corneal parameters appeared normal. [] This finding suggests that anterior stromal reflectivity could be a sensitive marker for detecting subtle, potentially subclinical, corneal changes associated with this compound isopropyl.
Q7: Are there any structural insights into how this compound Isopropyl interacts with its target?
A: Cryo-electron microscopy studies have provided valuable insights into the structural basis of this compound isopropyl's interaction with the EP2 receptor. [, ] These studies revealed the binding mode of this compound isopropyl and other agonists within the EP2 receptor's binding pocket and highlighted unique features of EP2 receptor activation and G protein coupling. [] This structural information is essential for understanding the molecular basis of this compound isopropyl's selectivity and efficacy and for designing novel EP2 receptor agonists with improved pharmacological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[(dichloroacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B515511.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B515532.png)
amine](/img/structure/B515534.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B515539.png)
![2-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B515540.png)


![N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B515549.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B515553.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-phenyl-4-quinolinecarboxylate](/img/structure/B515566.png)


